molecular formula C10H19NO4 B3057700 Ethyl 4-[2-(dimethylamino)ethoxy]-3-oxobutanoate CAS No. 84157-65-3

Ethyl 4-[2-(dimethylamino)ethoxy]-3-oxobutanoate

Cat. No.: B3057700
CAS No.: 84157-65-3
M. Wt: 217.26 g/mol
InChI Key: IBPFGEZQSPSYDT-UHFFFAOYSA-N
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Description

Ethyl 4-[2-(dimethylamino)ethoxy]-3-oxobutanoate is an organic compound with a complex structure that includes an ester, a ketone, and a tertiary amine

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-[2-(dimethylamino)ethoxy]-3-oxobutanoate typically involves the reaction of ethyl acetoacetate with 2-(dimethylamino)ethanol under acidic or basic conditions. The reaction proceeds through the formation of an intermediate enolate, which then reacts with the alcohol to form the final product.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Continuous flow reactors may be employed to enhance the efficiency of the synthesis process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the tertiary amine group, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the ketone group, converting it to a secondary alcohol.

    Substitution: The ester and ketone groups can participate in nucleophilic substitution reactions, where nucleophiles replace the existing functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products:

    Oxidation: N-oxides of the tertiary amine.

    Reduction: Secondary alcohols from the reduction of the ketone group.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-[2-(dimethylamino)ethoxy]-3-oxobutanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of Ethyl 4-[2-(dimethylamino)ethoxy]-3-oxobutanoate involves its interaction with biological molecules through its functional groups. The tertiary amine can form hydrogen bonds and ionic interactions, while the ester and ketone groups can participate in nucleophilic and electrophilic reactions. These interactions can modulate the activity of enzymes and receptors, influencing various biochemical pathways.

Comparison with Similar Compounds

    Ethyl acetoacetate: Shares the ester and ketone groups but lacks the dimethylamino group.

    2-(Dimethylamino)ethanol: Contains the dimethylamino group but lacks the ester and ketone groups.

    Ethyl 3-oxobutanoate: Similar structure but without the dimethylaminoethoxy group.

Uniqueness: Ethyl 4-[2-(dimethylamino)ethoxy]-3-oxobutanoate is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of the dimethylamino group enhances its solubility in organic solvents and its ability to interact with biological targets, making it a valuable compound in both research and industrial applications.

Properties

IUPAC Name

ethyl 4-[2-(dimethylamino)ethoxy]-3-oxobutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO4/c1-4-15-10(13)7-9(12)8-14-6-5-11(2)3/h4-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBPFGEZQSPSYDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)COCCN(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70546107
Record name Ethyl 4-[2-(dimethylamino)ethoxy]-3-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70546107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84157-65-3
Record name Ethyl 4-[2-(dimethylamino)ethoxy]-3-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70546107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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